

A Technical Guide to the Spectroscopic Profile of 3-Amino-5-ethoxypyridine

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Compound of Interest

Compound Name: 3-Amino-5-ethoxypyridine

Cat. No.: B1589952

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of **3-Amino-5-ethoxypyridine**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the identification, characterization, and quality control of this compound.

Introduction

3-Amino-5-ethoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its amino and ethoxy functional groups, as well as the inherent properties of the pyridine scaffold. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of its ^1H NMR, ^{13}C NMR, IR, and MS data, offering insights into the structural features that govern its spectral properties. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established spectroscopic principles to present a reliable predictive profile.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-5-ethoxypyridine** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O	N/A
Molecular Weight	138.17 g/mol	[1]
CAS Number	51468-00-9	[1] [2]
Appearance	Expected to be a solid at room temperature	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Solubility	Expected to be soluble in organic solvents like DMSO and chloroform	N/A

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Amino-5-ethoxypyridine**, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

The ¹H NMR spectrum of **3-Amino-5-ethoxypyridine** is expected to exhibit distinct signals for the aromatic protons on the pyridine ring, the ethoxy group protons, and the amino group protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	H-2
~7.0	d	1H	H-6
~6.4	t	1H	H-4
~4.0	q	2H	-OCH ₂ CH ₃
~3.8 (broad)	s	2H	-NH ₂
~1.4	t	3H	-OCH ₂ CH ₃

Interpretation:

- Aromatic Protons:** The protons on the pyridine ring (H-2, H-4, and H-6) will appear in the aromatic region. The H-2 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 and H-6 protons will be shifted upfield due to the electron-donating effects of the adjacent amino and ethoxy groups. The coupling patterns (doublets and a triplet) arise from spin-spin coupling with neighboring protons.
- Ethoxy Group:** The ethoxy group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern.
- Amino Group:** The amino (-NH₂) protons typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~157	C-5
~140	C-3
~135	C-2
~120	C-6
~105	C-4
~64	-OCH ₂ CH ₃
~15	-OCH ₂ CH ₃

Interpretation:

- **Aromatic Carbons:** The carbon atoms of the pyridine ring will resonate in the aromatic region. C-5, bonded to the electronegative oxygen atom of the ethoxy group, is expected to be the most downfield. C-3, attached to the amino group, will also be significantly downfield. The other ring carbons (C-2, C-4, and C-6) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents.
- **Ethoxy Group Carbons:** The methylene carbon (-OCH₂-) will appear around 64 ppm, while the methyl carbon (-CH₃) will be found further upfield at approximately 15 ppm.

Experimental Protocol for NMR Data Acquisition:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Amino-5-ethoxypyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- **¹H NMR Acquisition:** Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR Acquisition: Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Medium	C-H stretching (aromatic)
2980 - 2850	Medium	C-H stretching (aliphatic) of the ethoxy group
1620 - 1580	Strong	C=C and C=N stretching of the pyridine ring
1480 - 1440	Medium	N-H bending of the amino group
1250 - 1200	Strong	C-O-C asymmetric stretching of the ethoxy group
1100 - 1000	Strong	C-O-C symmetric stretching of the ethoxy group
850 - 750	Strong	C-H out-of-plane bending (aromatic)

Interpretation:

- **N-H Vibrations:** The presence of a primary amino group is confirmed by the characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1480-1440 cm⁻¹.
- **C-H Vibrations:** Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethoxy group will be observed below 3000 cm⁻¹.
- **Pyridine Ring Vibrations:** The C=C and C=N stretching vibrations of the pyridine ring will result in strong absorptions in the 1620-1580 cm⁻¹ region.
- **C-O Vibrations:** The strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkage are key indicators of the ethoxy group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

- Sample Preparation: Place a small amount of the solid **3-Amino-5-ethoxypyridine** sample directly onto the diamond crystal of the ATR accessory.
- Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR setup.
- Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
138	100	[M] ⁺ (Molecular Ion)
123	40	[M - CH ₃] ⁺
110	60	[M - C ₂ H ₄] ⁺
95	30	[M - C ₂ H ₅ O] ⁺
82	25	[M - C ₂ H ₄ - CO] ⁺

Interpretation:

- Molecular Ion: The molecular ion peak ([M]⁺) at m/z 138 will confirm the molecular weight of the compound. Its relatively high intensity is expected due to the stability of the aromatic ring.

- **Fragmentation Pattern:** The fragmentation of the ethoxy group is expected to be a prominent feature. Loss of a methyl radical ($\bullet\text{CH}_3$) would lead to a fragment at m/z 123. A common fragmentation pathway for ethers is the loss of an alkene, in this case, ethene (C_2H_4), resulting in a peak at m/z 110. Loss of the entire ethoxy radical ($\bullet\text{OC}_2\text{H}_5$) would give a fragment at m/z 95. Subsequent fragmentation of the pyridine ring can also occur.

Experimental Protocol for MS Data Acquisition (EI-MS):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Molecular Structure and Spectroscopic Correlations

Caption: Molecular structure and key predicted spectroscopic features of **3-Amino-5-ethoxypyridine**.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for **3-Amino-5-ethoxypyridine**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS spectra are consistent with the known effects of amino and ethoxy substituents on a pyridine ring. This comprehensive analysis serves as a valuable resource for the identification and characterization of this compound in various research and development settings. While based on sound spectroscopic

principles and data from analogous structures, experimental verification of this data is recommended for critical applications.

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